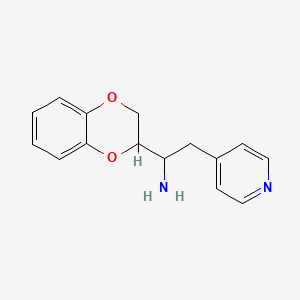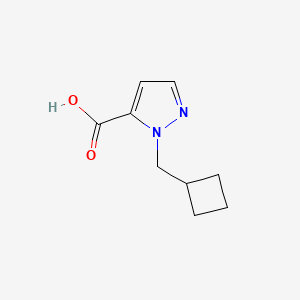
1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid (CMP) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. CMP is a cyclic organic compound with a bicyclic ring system composed of four carbon atoms and two nitrogen atoms. CMP is a versatile compound and has been used in various synthesis methods, scientific research applications, and as a drug target.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid The research improved the synthesis process of 1H-pyrazole-4-carboxylic acid, achieving a significant yield increase to 97.1%. The process involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, showcasing advanced synthetic techniques for pyrazole derivatives (C. Dong, 2011).
Structural and Spectral Investigations In-depth experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted. Techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction were employed. Theoretical studies including density functional theory (DFT) provided insights into the molecular structure and electronic transitions within the molecule (S. Viveka et al., 2016).
Catalysis and Complex Formation
Novel Ligands for Catalysis and Medicinal Chemistry Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the inclusion of triazole moieties. These ligands, useful in medicinal chemistry and metal complex catalysis, were synthesized with high yields. The study also explored the joining of these ligands with various framework structures to create polychelated ligands (A. I. Dalinger et al., 2020).
Mononuclear Coordination Complexes The synthesis and characterization of three novel pyrazole-dicarboxylate acid derivatives were documented. These derivatives were used to form mononuclear chelate complexes with Cu(II) and Co(II), showcasing the versatility of pyrazole derivatives in forming complex structures and their potential in coordination chemistry (S. Radi et al., 2015).
Propiedades
IUPAC Name |
2-(cyclobutylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDIMSIOAGUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



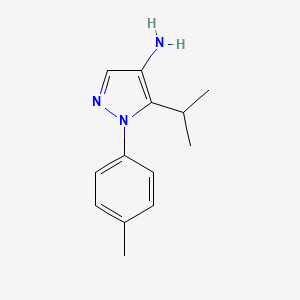
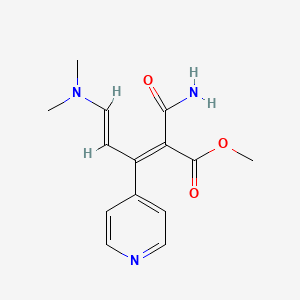
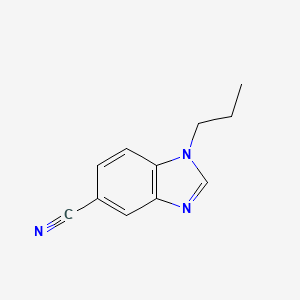
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
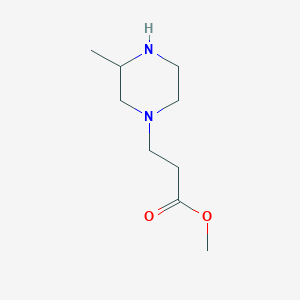
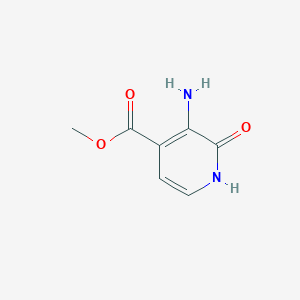
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
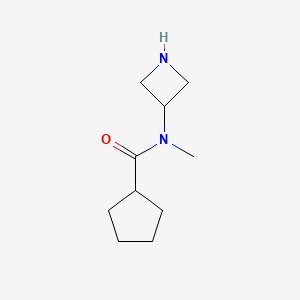
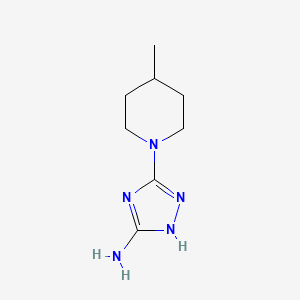
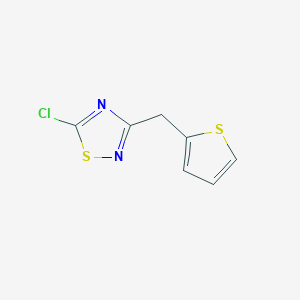
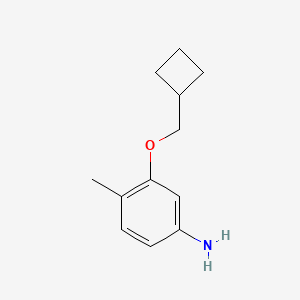
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
